2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 3.87 (s, 3H) : Methoxy protons adjacent to electron-withdrawing nitrile group.
- δ 6.72–6.85 (m, 2H) : Aromatic protons deshielded by fluorine and nitrile substituents.
- δ 3.60–4.10 (m, 8H) : Protons from the spirocyclic dioxa-aza system, showing complex splitting due to restricted rotation.
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization (HR-ESI-MS) shows a molecular ion peak at m/z 293.1152 [M+H]⁺ (calculated 293.1149 for C₁₅H₁₈FN₂O₃). Key fragments include:
- m/z 176.0481 : Loss of spirocyclic moiety (C₈H₁₃NO₂).
- m/z 119.0378 : Fluoro-methoxybenzonitrile ion (C₈H₅FNO).
- m/z 85.0295 : Cyclic oxonium ion from dioxolane ring cleavage.
Table 3: Major Mass Spectral Fragments
| m/z | Ion Composition | Fragmentation Pathway |
|---|---|---|
| 293.11 | [C₁₅H₁₈FN₂O₃]⁺ | Molecular ion |
| 176.05 | [C₇H₇FNO]⁺ | Benzonitrile core |
| 119.04 | [C₈H₅FNO]⁺ | Loss of spiro system |
Infrared (IR) Vibrational Mode Assignments
FT-IR analysis (KBr pellet) identifies critical functional groups:
- 2245 cm⁻¹ : Strong C≡N stretch of the nitrile group.
- 1240 cm⁻¹ : Asymmetric C–O–C vibration from dioxolane ring.
- 1105 cm⁻¹ : Symmetric C–F stretching coupled with aromatic ring breathing modes.
- 2850–2970 cm⁻¹ : Aliphatic C–H stretches from spirocyclic CH₂ groups.
The absence of N–H stretches above 3300 cm⁻¹ confirms complete substitution at the spirocyclic nitrogen.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluoro-6-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-19-14-9-11(8-13(16)12(14)10-17)18-4-2-15(3-5-18)20-6-7-21-15/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYHBMKTDRMYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Methoxy-Substituted Benzene Derivatives
A common precursor, 2,6-difluoro-4-methoxybenzonitrile, undergoes selective amination or substitution at the 4-position. For instance, 2,6-difluoro-4-methoxybenzonitrile reacts with ammonia in dimethyl sulfoxide (DMSO) at 80°C to yield 2-amino-6-fluoro-4-methoxybenzonitrile with 91% efficiency. This method highlights the feasibility of fluorine displacement under nucleophilic conditions, though steric and electronic factors necessitate careful optimization for bulkier amines like spirocyclic systems.
Directed Ortho-Metalation for Regioselective Functionalization
Alternative routes employ directed ortho-metalation (DoM) to install substituents. For example, 4-methoxybenzonitrile is treated with lithium diisopropylamide (LDA) at -78°C, followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 2- and 6-positions. This method ensures precise regiocontrol but requires anhydrous conditions and low temperatures, complicating industrial scalability.
Construction of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
The spirocyclic amine component is synthesized independently and coupled to the benzonitrile core. Patent CN113214290A outlines a four-step sequence:
Chloroacetylation of 3-((Benzylamino)methyl)oxetane-3-ol
Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane (DCM) and triethylamine at ≤10°C yields the chloroacetyl intermediate (Compound 2). Key parameters include:
Intramolecular Cyclization
Compound 2 undergoes cyclization in tetrahydrofuran (THF) using sodium hydride (NaH) as a base under inert atmosphere (argon/nitrogen). This step forms the spirooxazolidine ring (Compound 3) with 75–85% efficiency.
Reduction of the Oxazolidine Ring
Lithium aluminum hydride (LiAlH₄) in THF reduces the oxazolidine to the corresponding amine (Compound 4). Critical factors include:
Deprotection via Catalytic Hydrogenation
The benzyl (Bn) protecting group is removed using hydrogen gas (20–100 psi) and palladium on carbon (Pd/C) in ethanol. Acetic acid acts as an activator, enhancing reaction rates. This step affords the free spirocyclic amine (Compound 5) in 85–95% yield.
Coupling the Spirocyclic Amine to the Benzonitrile Core
The final step involves installing the spirocyclic amine at the 4-position of the benzonitrile scaffold. Two validated strategies emerge:
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-2-fluoro-6-methoxybenzonitrile reacts with the spirocyclic amine in dimethylformamide (DMF) at 100–120°C using potassium carbonate as a base. Key metrics:
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling employs 4-bromo-2-fluoro-6-methoxybenzonitrile , the spirocyclic amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos ligand in toluene at 110°C. Advantages include milder conditions and higher functional group tolerance:
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Approach | Palladium-Catalyzed Approach |
|---|---|---|
| Reaction Temperature | 100–120°C | 110°C |
| Catalyst Required | No | Pd₂(dba)₃, Xantphos |
| Yield | 65–75% | 70–80% |
| Scalability | Moderate | High |
| Cost | Low | High (due to Pd catalysts) |
The palladium-mediated method offers superior yields and scalability but incurs higher costs. SNAr remains viable for small-scale production or Pd-sensitive applications.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity after recrystallization from ethanol/water.
Industrial Considerations and Challenges
Solvent Recovery
DCM and DMF require distillation for reuse, impacting process sustainability. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are under investigation.
Mechanism of Action
The mechanism by which 2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Ion Channels: Interaction with ion channels, affecting cellular ion flux and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a recurring structural motif in pharmaceuticals and agrochemicals. Key analogs include:
Key Observations :
- The target compound’s benzonitrile core distinguishes it from coumarin () and pyridinyl () derivatives, suggesting divergent electronic properties and reactivity.
- Fluorine substitution at the 2-position (target compound) contrasts with trifluoromethyl groups in , which may alter steric bulk and metabolic stability .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- IR Spectroscopy : Spirocyclic compounds often exhibit strong C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) stretches (), whereas nitriles in the target compound would show a sharp C≡N stretch near 2240 cm⁻¹ .
- NMR : The spirocyclic proton environment in ’s coumarin derivative (δ 2.62 ppm for N-CH3) aligns with shielded methyl groups in similar systems .
- Solubility : The 1,4-dioxa-8-azaspiro[4.5]decane moiety enhances hydrophilicity compared to purely hydrocarbon spirocycles, as seen in ’s aqueous-phase extraction .
Biological Activity
2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile is a synthetic compound notable for its unique spirocyclic structure and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C15H17FN2O3
- Molecular Weight : 292.31 g/mol
- CAS Number : 1960391-58-5
The structural uniqueness arises from the combination of a fluorine atom, a methoxy group, and a spirocyclic moiety, which may contribute to its biological activity.
The biological effects of this compound are primarily mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : It binds to neurotransmitter receptors, particularly sigma receptors, influencing their activity and downstream signaling pathways.
- Ion Channel Interaction : The compound may affect ion channels, altering cellular ion flux and signaling mechanisms.
Pharmacological Potential
Research indicates that this compound exhibits promising pharmacological properties:
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases such as Alzheimer's disease. It demonstrates potential in inhibiting acetylcholinesterase (AChE) activity and amyloid beta aggregation, which are critical factors in Alzheimer’s pathology .
| Activity Type | Target | Effect |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Moderate inhibition observed |
| Amyloid Beta Aggregation | Amyloid plaques | Significant reduction in aggregation |
Case Studies
- Study on Sigma Receptors : A study focused on related compounds found that derivatives of the spirocyclic structure exhibited high affinity for sigma receptors, with some showing a K(i) value as low as 5.4 nM for σ1 receptors, indicating strong binding potential .
- Neuroprotective Assays : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative disorders.
Toxicological Profile
The safety profile of this compound remains under investigation. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for therapeutic use.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Advanced: How do structural modifications at the benzonitrile moiety influence the compound’s interaction with biological targets such as σ receptors or JNK enzymes?
Methodological Answer:
The benzonitrile group’s electronic and steric properties critically modulate target affinity. Key findings from analogous compounds include:
Q. Experimental Design for SAR :
Substituent Screening : Synthesize derivatives with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups (e.g., -NO₂) at positions 2, 4, or 2.
Binding Assays : Use radioligand displacement assays (σ receptors) or kinase inhibition assays (JNK1/3) to quantify affinity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and identify critical residues (e.g., σ2 Tyr-173) .
Table 1 : Impact of Substituents on Biological Activity (Based on Analogues)
| Substituent (Position) | Target Affinity (IC₅₀, nM) | Key Effect |
|---|---|---|
| -F (6) | σ2: 12 ± 2 | Enhanced selectivity |
| -OCH₃ (6) | JNK3: 150 ± 20 | Reduced potency |
| -CF₃ (4) | σ1: 8 ± 1 | Increased lipophilicity |
| Data derived from . |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
Q. X-ray Crystallography :
Q. Mass Spectrometry :
- HRMS-ESI : Confirm molecular weight (expected [M+H]⁺: ~345.3 g/mol) and isotopic patterns for fluorine .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous spirocyclic compounds?
Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. Strategies include:
Standardized Assays : Re-test compounds under uniform conditions (e.g., cell lines, incubation time). For example, σ receptor affinity assays should use CHO-K1 cells transfected with human σ2 .
Metabolic Stability Studies : Assess cytochrome P450 interactions to explain divergent in vivo/in vitro results (e.g., hepatic clearance of methoxy groups) .
Crystallographic Comparisons : Overlay X-ray structures of analogues to identify conformational differences impacting binding .
Case Study : A nitro-substituted analogue showed σ1 agonism in one study but antagonism in another. Resolution involved re-evaluating assay buffers (Tris-HCl vs. HEPES), which altered protonation states .
Basic: What are the key physicochemical properties (e.g., solubility, logP) of this compound that influence its applicability in pharmacological studies?
Methodological Answer:
- logP : Predicted ~2.1 (Schrödinger’s QikProp), balancing membrane permeability and aqueous solubility .
- Solubility : ~50 µM in PBS (pH 7.4), enhanced by PEG-400 co-solvent (20% v/v) .
- pKa : The spirocyclic nitrogen (pKa ~7.5) contributes to pH-dependent solubility .
Q. Experimental Determination :
- HPLC : Measure retention time on a C18 column (ACN/water gradient) to estimate logP .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for formulation suitability .
Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with σ2 receptors?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with σ2 homology models (based on PDB: 5HK1). Prioritize poses with hydrogen bonds to Tyr-173 and hydrophobic contacts with Leu-191 .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to identify critical residues (e.g., Glu-172 salt bridges) .
Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine/methoxy substitutions to rationalize SAR trends .
Validation : Cross-check predictions with experimental IC₅₀ values from radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
